molecular formula C7H14Br2O2 B3126725 1-Bromo-2-(bromomethyl)-3-methoxy-2-(methoxymethyl)propane CAS No. 33740-24-8

1-Bromo-2-(bromomethyl)-3-methoxy-2-(methoxymethyl)propane

Cat. No.: B3126725
CAS No.: 33740-24-8
M. Wt: 289.99 g/mol
InChI Key: JPNFQRZLCFPCIR-UHFFFAOYSA-N
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Description

1-Bromo-2-(bromomethyl)-3-methoxy-2-(methoxymethyl)propane is an organic compound with the molecular formula C7H14Br2O2. This compound is characterized by the presence of bromine atoms and methoxy groups attached to a propane backbone. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-Bromo-2-(bromomethyl)-3-methoxy-2-(methoxymethyl)propane typically involves the bromination of corresponding methoxy-substituted propane derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions. Industrial production methods may involve large-scale bromination processes with optimized reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

1-Bromo-2-(bromomethyl)-3-methoxy-2-(methoxymethyl)propane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The methoxy groups can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert the bromine atoms to hydrogen.

Common reagents used in these reactions include sodium hydroxide, potassium tert-butoxide, and various oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2-(bromomethyl)-3-methoxy-2-(methoxymethyl)propane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(bromomethyl)-3-methoxy-2-(methoxymethyl)propane involves its reactivity with nucleophiles and bases. The bromine atoms act as leaving groups in substitution and elimination reactions, facilitating the formation of new chemical bonds. The methoxy groups can participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications.

Comparison with Similar Compounds

Similar compounds to 1-Bromo-2-(bromomethyl)-3-methoxy-2-(methoxymethyl)propane include:

    1-Bromo-2-(methoxymethyl)benzene: This compound has a benzene ring instead of a propane backbone, leading to different reactivity and applications.

    1-Bromo-2-methylpropane: Lacks the methoxy groups, resulting in different chemical properties and uses.

    2-Bromoethyl methyl ether: Contains an ether linkage and a different substitution pattern, affecting its reactivity.

The uniqueness of this compound lies in its combination of bromine and methoxy groups, which provide a versatile platform for various chemical reactions and applications.

Properties

IUPAC Name

1-bromo-2-(bromomethyl)-3-methoxy-2-(methoxymethyl)propane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14Br2O2/c1-10-5-7(3-8,4-9)6-11-2/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNFQRZLCFPCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(COC)(CBr)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 2,2-bis(bromomethyl)propane-1,3-diol (100 g) was added potassium bicarbonate (80 g) and dimethyl sulphate (170 g). The mixture was stirred and heated to 100° C. After about 30 minutes at this temperature the reaction became very vigorous (Care!). After a further 2 hours heating and stirring the mixture had become very viscous. The mixture was cooled, made slightly basic by the addition of sodium bicarbonate, and then extracted with chloroform (4×200 cm3). The chloroform extracts were combined and the solvent removed under reduced pressure to give the crude product. Repeated distillation under reduced pressure gave the pure product (25 g) as a colourless liquid (b.p. 65°-70° C. at 0.1 mmHg).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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